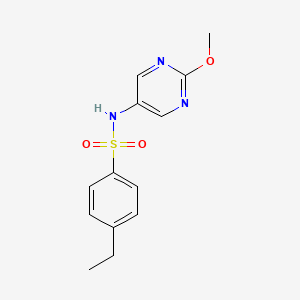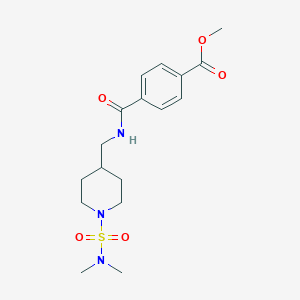
methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate” is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can participate in a variety of chemical reactions due to their heterocyclic nature .Wissenschaftliche Forschungsanwendungen
Analgesic Activity
Research has explored the analgesic potential of aromatic carboxylic esters of 1-methyl-4-piperidinol. These compounds, including derivatives similar to the specified molecule, have shown significant analgesic activity. Notably, certain dimethoxybenzoate derivatives demonstrated activity nearly twice that of codeine in mouse hot-plate assays without showing morphine-like physical dependence liability. These findings suggest the therapeutic potential of such compounds in pain management without the risk of addiction (Waters, 1978).
Enzyme Inhibition for Antidepressant Development
Investigations into the oxidative metabolism of novel antidepressants have identified key enzymes involved in their biotransformation. For example, the metabolism of Lu AA21004, a novel antidepressant, involves several cytochrome P450 enzymes, highlighting the complex interactions between chemical compounds and biological systems. This research aids in understanding the metabolic pathways of potential therapeutic agents, which is crucial for drug development and safety evaluation (Hvenegaard et al., 2012).
Antimicrobial Activity
Synthetic derivatives carrying the sulfonamide moiety, similar in structure to the specified chemical, have been evaluated for their antimicrobial properties. These studies reveal that certain compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The research underscores the potential of such derivatives in developing new antimicrobial agents to combat resistant pathogens (Ghorab et al., 2017).
Crystal Engineering and Phase Transition
The application of pressure in crystal engineering has demonstrated the ability to induce phase transitions in structures with high-Z′ configurations. Methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities, exhibits a unique transformation under high pressure, altering its crystallographic asymmetric unit. This research provides insights into the manipulation of molecular conformations and packing for materials science applications (Johnstone et al., 2010).
Antiparasitic Activity
Piper species have yielded benzoic acid derivatives with significant antiparasitic activity. These compounds, including prenylated benzoic acid derivatives, have shown effectiveness against Leishmania strains and Trypanosoma cruzi. Such research highlights the potential of naturally derived compounds for developing antiparasitic treatments (Flores et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-19(2)26(23,24)20-10-8-13(9-11-20)12-18-16(21)14-4-6-15(7-5-14)17(22)25-3/h4-7,13H,8-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHDSOBNWINUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

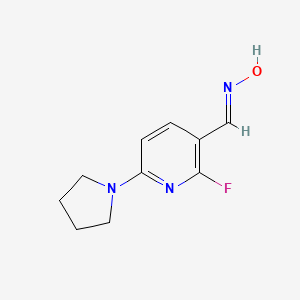

![3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2732124.png)

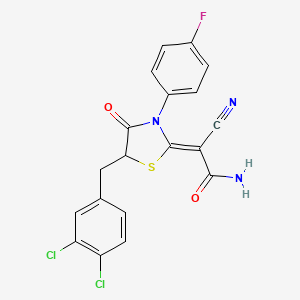
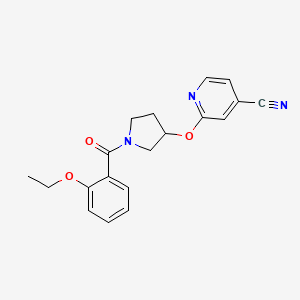
![N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2732130.png)
![2-[2-(4-Chloro-3,5-dimethylphenoxy)acetamido]acetic acid](/img/structure/B2732134.png)
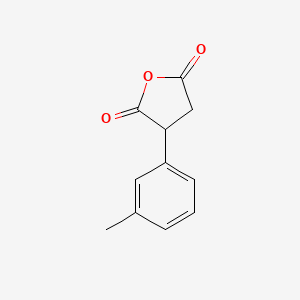
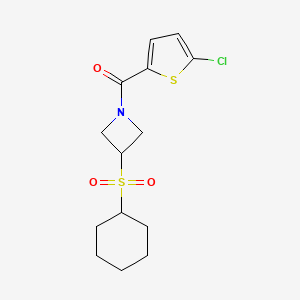
![6-ethyl-N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732138.png)
![7-chloro-N-(4-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2732139.png)

